N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide
描述
N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide, also known as AG-490, is a synthetic chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to regulate various cellular processes, including immune responses and cell growth. AG-490 has been shown to inhibit the activity of JAK2 and JAK3, which are involved in the signaling pathways of cytokines and growth factors.
作用机制
The mechanism of action of N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide involves the inhibition of JAK2 and JAK3, which are tyrosine kinases that phosphorylate and activate various downstream signaling molecules, such as STATs. By blocking the activity of JAK2 and JAK3, this compound can inhibit the signaling pathways of cytokines and growth factors, which are involved in various cellular processes, such as cell growth, differentiation, and survival. The inhibition of these pathways by this compound can lead to cell cycle arrest and apoptosis, and reduce the inflammation and tissue damage associated with various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, which are related to its mechanism of action. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells, and induce cell cycle arrest and apoptosis. This is associated with the downregulation of various oncogenes, such as c-Myc and cyclin D1, and the upregulation of tumor suppressor genes, such as p21 and p27. In autoimmune disorders, this compound has been shown to suppress the activity of immune cells, and reduce the production of cytokines and chemokines. This is associated with the downregulation of various transcription factors, such as NF-kappaB and AP-1, which are involved in the inflammatory response. In inflammatory diseases, this compound has been shown to reduce the inflammation and airway remodeling, and improve the lung function and quality of life of patients.
实验室实验的优点和局限性
N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide has several advantages for lab experiments, such as its high purity and stability, and its well-established synthesis method. It is also relatively easy to use and dose, and it has been extensively studied in various cell lines and animal models. However, this compound also has some limitations for lab experiments, such as its potential off-target effects, and its limited solubility and bioavailability. It is important to carefully design and control experiments using this compound, and to validate the results with appropriate controls and alternative approaches.
未来方向
There are several future directions for the research on N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide, which can further enhance our understanding of its therapeutic potential and mechanism of action. One direction is to investigate the combination therapy of this compound with other drugs, such as chemotherapy and immunotherapy, in cancer and autoimmune disorders. This can improve the overall efficacy and reduce the side effects of the treatment. Another direction is to develop more potent and selective JAK inhibitors, which can target specific JAK isoforms and signaling pathways, and reduce the potential off-target effects. This can improve the safety and efficacy of the treatment, and expand the therapeutic applications of JAK inhibitors.
科学研究应用
N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway. This pathway is known to be activated in many types of cancer, and its inhibition by this compound leads to cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can improve the overall efficacy of cancer treatment.
In autoimmune disorders, this compound has been shown to suppress the activity of immune cells, such as T cells and B cells, by inhibiting the JAK3/STAT5 signaling pathway. This pathway is known to be involved in the production of cytokines and chemokines, which are responsible for the inflammatory response in autoimmune disorders. By blocking this pathway, this compound can reduce the inflammation and tissue damage associated with autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
Inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), are characterized by chronic inflammation and airway remodeling. This compound has been shown to inhibit the production of inflammatory mediators, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), by blocking the JAK2/STAT3 signaling pathway. This can reduce the inflammation and airway remodeling in these diseases, and improve the lung function and quality of life of patients.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-methyl-2,3-dihydroindole-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-11-9-12-5-2-3-8-15(12)19(11)16(20)18-14-7-4-6-13(17)10-14/h2-8,10-11H,9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQDHVIZGCGCBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。